molecular formula C13H18N2O2 B2747107 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline CAS No. 159180-53-7

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline

Cat. No.: B2747107
CAS No.: 159180-53-7
M. Wt: 234.299
InChI Key: JVWLOBQTINYITA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and an aniline moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes. The reaction is carried out under controlled temperatures, usually ranging from 50°C to 100°C, to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenol
  • 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]benzoic acid
  • 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]benzamide

Uniqueness

2-(2,6-Dimethylmorpholine-4-carbonyl)aniline stands out due to its unique combination of a morpholine ring and aniline moiety, which imparts distinct chemical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

Properties

IUPAC Name

(2-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWLOBQTINYITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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